

High-Confidence Protein Interaction Mapping Using SAINT: Application Notes and Protocols

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Compound of Interest

Compound Name: SAINT-2

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Introduction

Mapping protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying potential therapeutic targets. Affinity purification followed by mass spectrometry (AP-MS) is a powerful technique for identifying protein complexes. However, a significant challenge in AP-MS is distinguishing bona fide interactors from non-specific background contaminants. The Significance Analysis of INteractome (SAINT) algorithm provides a robust statistical framework to address this challenge by assigning a probability score to each potential PPI.^[1] This document provides detailed application notes and protocols for a high-confidence protein interaction mapping workflow using SAINT.

Principle of SAINT

SAINT is a computational tool that analyzes quantitative data from AP-MS experiments, such as spectral counts or peptide/protein intensities, to differentiate true interactions from background noise.^{[2][3]} It models the distributions of true and false interactions separately and calculates the probability of a true interaction between a "bait" protein and its co-purified "prey" proteins.^[1] This probabilistic scoring allows for an objective and reproducible selection of high-confidence interactions.^[1] Several versions of SAINT are available, including SAINTexpress, which offers faster computation, and SAINTq, which is designed for peptide or fragment-level intensity data.^{[4][5][6]}

Experimental and Computational Workflow

A typical workflow for high-confidence protein interaction mapping involves an experimental phase (AP-MS) followed by a computational analysis phase using SAINT.

Overall Workflow Diagram



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Caption: Generalized workflow for AP-MS coupled with SAINT analysis.

Detailed Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the key steps for performing an AP-MS experiment to identify protein interaction partners.

1. Bait Protein Expression:

- Clone the gene of interest (bait) into an expression vector containing an affinity tag (e.g., FLAG, HA, GFP).
- Transfect or transduce the expression vector into a suitable cell line.
- Establish a stable cell line expressing the tagged bait protein.
- Crucially, create a negative control cell line expressing the affinity tag alone to accurately model the background.

2. Cell Culture and Lysis:

- Culture the bait-expressing and control cell lines to a sufficient density.
- Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a buffer that preserves protein complexes (e.g., RIPA buffer with protease and phosphatase inhibitors). The choice of lysis buffer may need optimization.
- Clarify the cell lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

- Equilibrate affinity beads (e.g., anti-FLAG M2 magnetic beads) with the lysis buffer.[7]
- Incubate the clarified cell lysate with the equilibrated beads to allow the bait protein and its interacting partners to bind.
- The incubation time and temperature should be optimized to maximize capture while minimizing non-specific binding.

4. Washing and Elution:

- Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The number and stringency of washes are critical for reducing background.
- Elute the bait protein and its interactors from the beads. This can be achieved by competitive elution with a high concentration of the affinity tag peptide (e.g., 3xFLAG peptide) or by changing the buffer conditions (e.g., low pH).

5. Sample Preparation for Mass Spectrometry:

- Denature, reduce, and alkylate the eluted proteins.
- Digest the proteins into peptides using a protease, typically trypsin.
- Desalt the resulting peptide mixture using a C18 column.

6. Mass Spectrometry Analysis:

- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
- The raw mass spectrometry data will be used for protein identification and quantification.

Computational Analysis Using SAINT

Data Extraction and Formatting

- Protein Identification and Quantification: Process the raw MS data using a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify proteins and obtain quantitative values (spectral counts or intensities) for each protein in every sample.
- SAINT Input Files: SAINT and SAINTexpress require three tab-delimited text files: prey.txt, bait.txt, and inter.txt.[9][10]
 - prey.txt: Contains information about all identified prey proteins.

Column 1	Column 2	Column 3
Prey Protein ID	Protein Length	Gene Name
Q13547	1088	mTOR

| P62736 | 418 | RPS6 |

- bait.txt: Describes the bait proteins and control samples.

Column 1	Column 2	Column 3
IP Name	Bait Name	Test (T) or Control (C)
BaitX_rep1	BaitX	T
BaitX_rep2	BaitX	T
Control_rep1	GFP	C

| Control_rep2 | GFP | C |

- inter.txt: Contains the interaction data (quantitative values).

Column 1	Column 2	Column 3	Column 4
IP Name	Bait Name	Prey Name	Spectral Count/Intensity
BaitX_rep1	BaitX	Q13547	56
BaitX_rep1	BaitX	P62736	23

| Control_rep1 | GFP | Q13547 | 2 |

Running SAINT

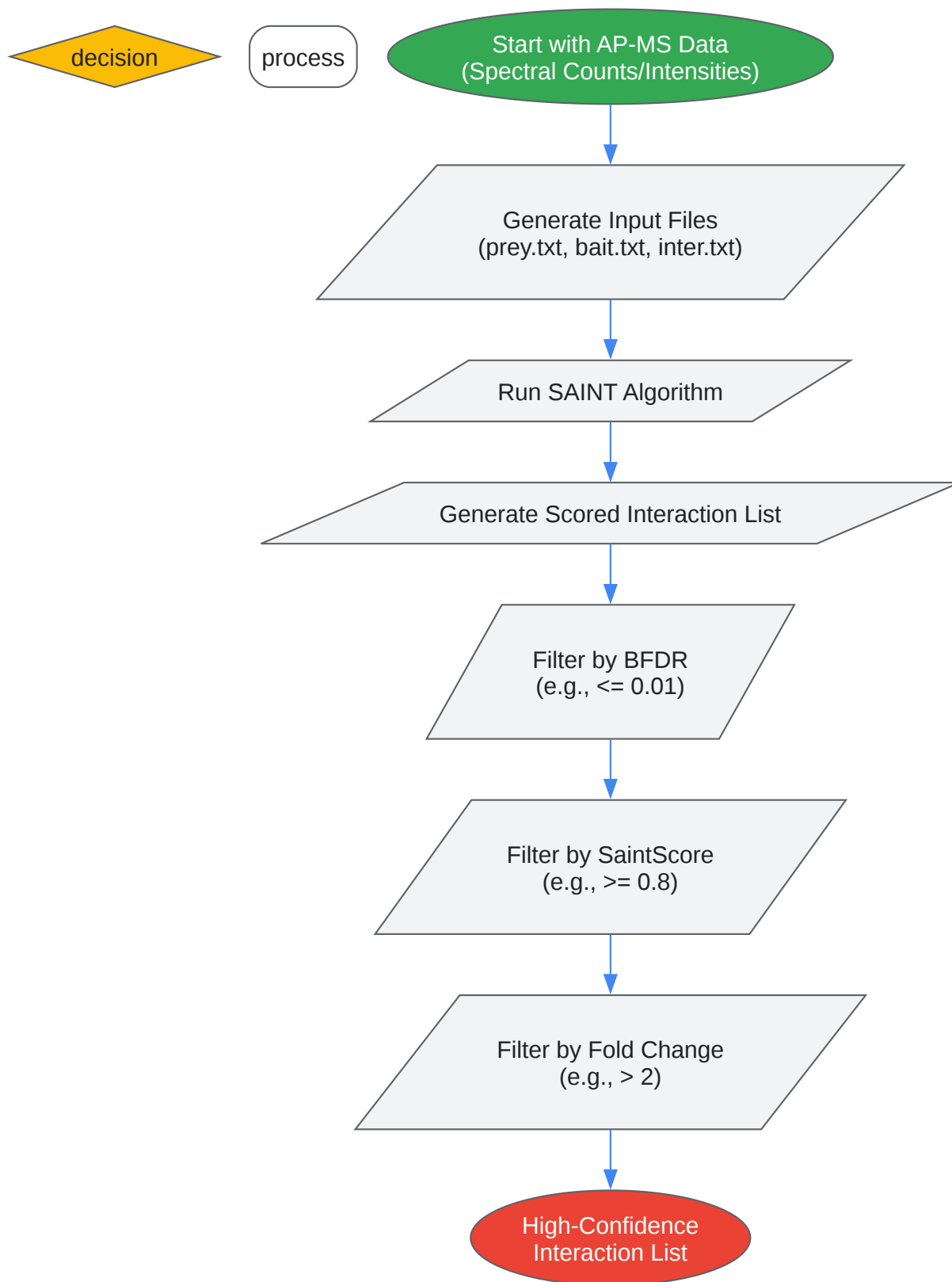
SAINT can be run from the command line. For SAINTexpress with spectral counts, the command would be: SAINTexpress-spc

Interpreting SAINT Output

The primary output of SAINT is a list of potential bait-prey interactions with associated scores. Key scores to consider for identifying high-confidence interactions include:

Score	Description	Recommended Threshold
SaintScore/AvgP	The primary probability score of a true interaction.	≥ 0.8 [11]
BFDR (Bayesian FDR)	Bayesian False Discovery Rate; the expected proportion of false positives.	≤ 0.01 or ≤ 0.05
FoldChange	The ratio of prey abundance in the bait purification relative to control purifications.	> 2 or > 3

Logical Flow of SAINT Analysis



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Caption: Logical flow for filtering high-confidence interactions from SAINT output.

The Role of the CRAPome Database

A significant challenge in AP-MS is the presence of "frequent flyers" or common contaminants that bind non-specifically to the affinity matrix or bait tags. The Contaminant Repository for Affinity Purification (CRAPome) is a public database of negative control AP-MS experiments.

[12][13][14][15][16] Researchers can use the CRAPome to:

- Identify proteins that are common contaminants under specific experimental conditions.
- Filter their interaction lists against the CRAPome to remove likely false positives.
- In some cases, use the CRAPome data as a larger set of negative controls for their SAINT analysis, which can improve the statistical power, especially for smaller-scale studies.[3]

Conclusion

The workflow combining AP-MS with SAINT analysis provides a powerful and statistically robust method for identifying high-confidence protein-protein interactions. By carefully designing experiments with appropriate negative controls and applying stringent filtering criteria based on SAINT scores, researchers can generate reliable interaction maps. These maps are invaluable for elucidating protein function, understanding disease mechanisms, and identifying novel targets for drug development.

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